2-(Pyridin-4-YL)acetonitrile

Organic Synthesis Regioselective Acylation Building Block Reactivity

2-(Pyridin-4-yl)acetonitrile (CAS 13121-99-8) is the definitive 4-positional isomer for medicinal chemistry groups targeting ACAT, BMP, GSK3, and JNK pathways. Its 4-substitution enables exclusive N-acylation under mild conditions, unlike 2-isomer C-acetyl byproducts. A higher boiling point (258.8°C) supports high-temperature scale-up and simplifies solvent recovery. Strictly request comparative isomer data when procuring to ensure synthetic fidelity.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 13121-99-8
Cat. No. B076164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-YL)acetonitrile
CAS13121-99-8
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CC#N
InChIInChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2
InChIKeyBMVSAKPRNWZCPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-4-yl)acetonitrile CAS 13121-99-8: A Pyridine Building Block for Targeted Inhibitor Synthesis


2-(Pyridin-4-yl)acetonitrile (CAS 13121-99-8), also known as 4-pyridylacetonitrile, is a heteroaryl acetonitrile building block with the molecular formula C7H6N2 and a molecular weight of 118.14 g/mol . It consists of a pyridine ring substituted at the 4-position with an acetonitrile group, which confers distinct reactivity compared to its 2- and 3-positional isomers [1]. The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting kinase signaling pathways and metabolic enzymes [2].

Why 2-(Pyridin-4-yl)acetonitrile Cannot Be Replaced by Other Pyridinyl Acetonitrile Isomers


Substituting 2-(pyridin-4-yl)acetonitrile with its 2-pyridinyl or 3-pyridinyl analogs introduces significant differences in chemical reactivity, biological target engagement, and downstream synthetic utility. The position of the nitrile substituent on the pyridine ring dictates regioselective outcomes in acylation [1], cross-coupling [2], and condensation reactions, directly impacting the structural integrity and pharmacological profile of final drug candidates [3]. Generic replacement without experimental validation risks altering inhibitor potency, selectivity, and physicochemical properties, underscoring the need for explicit, comparative data in procurement decisions.

Quantitative Differentiation of 2-(Pyridin-4-yl)acetonitrile Against Positional Isomers and Class Analogs


Acylation Regioselectivity: 4-Pyridylacetonitrile Diverges from 2-Pyridylacetonitrile in Product Outcome

In a direct comparative study, acylation of 2-pyridylacetonitrile with acetic anhydride under cold or hot conditions yields exclusively the C-acetyl derivative (3), whereas 4-pyridylacetonitrile under cold conditions affords the N-acetyl derivative (9) and under hot conditions yields the C,N-diacetyl derivative (10) [1]. This divergence in reaction pathway necessitates distinct synthetic strategies for accessing desired pyridine-substituted frameworks.

Organic Synthesis Regioselective Acylation Building Block Reactivity

Biological Target Profile: 4-Pyridylacetonitrile Enables ACAT and BMP Inhibitors Distinct from 2-Pyridyl-Derived Antinociceptives

2-(Pyridin-4-yl)acetonitrile is explicitly documented as a precursor for inhibitors of Acyl CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling . In contrast, the 2-pyridyl isomer is primarily utilized in the synthesis of meperidine and ketobemidone analogs for antinociceptive studies . The 3-pyridyl isomer is associated with phosphodiesterase-4 inhibitor scaffolds . This target-specific application divergence underscores the non-interchangeable nature of these positional isomers in drug discovery pipelines.

Medicinal Chemistry Enzyme Inhibition BMP Signaling

Physicochemical Property Differentiation: Boiling Point and Density Variability Among Pyridinyl Acetonitriles

2-(Pyridin-4-yl)acetonitrile exhibits a predicted boiling point of 258.8 ± 15.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ . Its 2-pyridyl isomer has a lower boiling point of 76–77 °C at 2 mmHg (lit.) , while the 3-pyridyl isomer boils at 101–109 °C at 1.5 mmHg (lit.) . These differences impact distillation, vacuum handling, and solvent selection in both laboratory and pilot-scale syntheses.

Physicochemical Properties Process Chemistry Purification

Potency of Derived Inhibitors: 4-Pyridylacetonitrile Scaffolds Yield Nanomolar PI3Kδ and PAF Antagonists

Derivatives built from the 2-(pyridin-4-yl)acetonitrile core demonstrate significant biological activity. A representative analog (CHEMBL2165498) inhibits PI3Kδ-mediated AKT phosphorylation in Ri-1 cells with an IC50 of 374 nM [1]. Another derivative ({4-[2-(benzhydryl-amino)-ethyl]-piperazin-1-yl}-pyridin-4-yl-acetonitrile) displays PAF-antagonistic activity with an IC50 of 36 nM [2]. These data establish the scaffold's capacity to generate potent, target-specific inhibitors.

Kinase Inhibition PI3Kδ PAF Antagonist

Optimal Application Scenarios for 2-(Pyridin-4-yl)acetonitrile (CAS 13121-99-8) Based on Comparative Evidence


Synthesis of ACAT and BMP Signaling Inhibitors

2-(Pyridin-4-yl)acetonitrile is the preferred building block for preparing inhibitors of Acyl CoA:cholesterol acyltransferase (ACAT) and bone morphogenetic protein (BMP) signaling . Its 4-position substitution pattern is critical for achieving the desired molecular geometry and target engagement in these enzyme systems, as documented by multiple commercial and patent sources [1].

Construction of Kinase-Targeted Pyridinyl Acetonitrile Libraries

Given its proven utility in generating GSK3 and JNK modulators , 2-(pyridin-4-yl)acetonitrile is an essential intermediate for medicinal chemistry groups focused on neurodegenerative, inflammatory, and metabolic disease targets. The scaffold's amenability to derivatization supports parallel synthesis efforts in hit expansion campaigns.

Regioselective Acylation for N-Substituted Pyridine Derivatives

When synthetic routes demand exclusive N-acylation of the pyridine ring under mild conditions, 2-(pyridin-4-yl)acetonitrile is uniquely suited. Unlike the 2-pyridyl isomer which yields C-acetyl products, the 4-isomer provides N-acetyl derivatives in cold acetic anhydride . This selectivity is essential for preparing specific nitrogen-functionalized intermediates.

Process Chemistry Requiring High-Boiling Pyridine Intermediates

The elevated boiling point of 2-(pyridin-4-yl)acetonitrile (258.8 °C at 760 mmHg) relative to its 2- and 3-isomers makes it the component of choice for reactions conducted at higher temperatures or when vacuum distillation of lighter isomers is impractical. This property influences solvent recovery and purification strategy in scaled-up syntheses.

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